![molecular formula C54H95N13O20S2 B10822166 Somapacitan [WHO-DD] CAS No. 1338578-34-9](/img/structure/B10822166.png)
Somapacitan [WHO-DD]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Somapacitan, también conocido como NNC0195-0092, es un análogo de la hormona de crecimiento humano diseñado para el tratamiento de adultos con deficiencia de la hormona de crecimiento. Se comercializa bajo el nombre de marca Sogroya. A diferencia de las terapias tradicionales de la hormona de crecimiento que requieren administración diaria, somapacitan está formulado para inyecciones subcutáneas una vez por semana. Este análogo de la hormona de crecimiento de acción prolongada está diseñado para unirse reversiblemente a la albúmina sérica, prolongando así su vida media y sus efectos terapéuticos .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: Somapacitan se produce utilizando tecnología de ADN recombinante en Escherichia coli. El gen que codifica el análogo de la hormona de crecimiento humano se inserta en el genoma bacteriano, permitiendo que las bacterias produzcan la proteína. La proteína se cosecha y purifica a través de una serie de técnicas cromatográficas para garantizar una alta pureza y actividad .
Métodos de Producción Industrial: En entornos industriales, la producción de somapacitan implica la fermentación a gran escala de Escherichia coli genéticamente modificada. El proceso de fermentación se controla cuidadosamente para optimizar el rendimiento y la calidad de la proteína. Después de la fermentación, las células bacterianas se lisan para liberar la proteína, que luego se somete a múltiples pasos de purificación, incluida la cromatografía de intercambio iónico y la cromatografía de exclusión por tamaño .
Análisis De Reacciones Químicas
Tipos de Reacciones: Somapacitan principalmente experimenta interacciones no covalentes en lugar de reacciones químicas tradicionales. Su diseño incluye una fracción de ácido graso y un espaciador hidrofílico que facilitan la unión reversible a la albúmina sérica. Este mecanismo de unión extiende su vida media al ralentizar su eliminación del cuerpo .
Reactivos y Condiciones Comunes: La producción de somapacitan implica el uso de diversos reactivos para los procesos de fermentación y purificación. Estos incluyen medios de crecimiento para Escherichia coli, tampones para mantener el pH durante la cromatografía y agentes para la lisis celular y la extracción de proteínas .
Principales Productos Formados: El producto principal del proceso de síntesis y purificación es la propia proteína somapacitan. Debido a su diseño, no experimenta transformaciones químicas significativas en el cuerpo, sino que ejerce sus efectos a través de la unión a receptores y la posterior señalización intracelular .
Aplicaciones Científicas De Investigación
Somapacitan tiene una amplia gama de aplicaciones en la investigación científica, particularmente en los campos de la endocrinología y los trastornos metabólicos. Su uso principal es en el tratamiento de la deficiencia de la hormona de crecimiento en adultos, donde ayuda a regular la composición corporal, la masa muscular y las funciones metabólicas .
En Química: Somapacitan sirve como modelo para estudiar terapias proteicas de acción prolongada y el diseño de fármacos que se unen a la albúmina. Los investigadores investigan su farmacocinética y farmacodinamia para desarrollar nuevas proteínas terapéuticas con vidas medias extendidas .
En Biología: Los biólogos utilizan somapacitan para estudiar las vías de señalización de la hormona de crecimiento y sus efectos sobre el crecimiento y la diferenciación celular. Proporciona información sobre la regulación de los receptores de la hormona de crecimiento y los efectos posteriores de la señalización de la hormona de crecimiento .
En Medicina: Médicamente, somapacitan se usa para tratar a adultos con deficiencia de la hormona de crecimiento, mejorando su calidad de vida al abordar síntomas como la reducción de la masa muscular, el aumento de la masa grasa y la disminución de la densidad ósea .
En la Industria: La industria farmacéutica utiliza somapacitan como punto de referencia para el desarrollo de terapias proteicas de acción prolongada. Sus técnicas de producción y formulación se estudian para mejorar los procesos de fabricación de biológicos similares .
Mecanismo De Acción
Somapacitan ejerce sus efectos uniéndose al receptor de la hormona de crecimiento en las células diana. Esta unión activa las vías de señalización intracelular que regulan positivamente la producción del factor de crecimiento similar a la insulina I (IGF-1). El IGF-1 juega un papel crucial en la promoción del crecimiento en los huesos y el tejido muscular. Además, las hormonas del crecimiento estimulan directamente la fusión de mioblastos y miotubos, lo que lleva al crecimiento de las fibras musculares, la activación de las células madre neurales y la proliferación de condrocitos .
Compuestos Similares:
- Somatropina
- Pegvisomant
- Mecasermin
Comparación: Somapacitan destaca por su naturaleza de acción prolongada, que requiere solo una administración semanal en comparación con las inyecciones diarias necesarias para la somatropina. Pegvisomant, otro análogo de la hormona de crecimiento, actúa como un antagonista del receptor de la hormona de crecimiento, mientras que somapacitan es un agonista. Mecasermin, por otro lado, es un factor de crecimiento similar a la insulina I humano recombinante, que proporciona IGF-1 directamente en lugar de estimular su producción .
El diseño único de unión a albúmina de Somapacitan permite una vida media prolongada, lo que lo hace más conveniente para los pacientes y potencialmente mejora el cumplimiento de los regímenes de tratamiento .
Comparación Con Compuestos Similares
- Somatropin
- Pegvisomant
- Mecasermin
Comparison: Somapacitan stands out due to its long-acting nature, requiring only once-weekly administration compared to daily injections needed for somatropin. Pegvisomant, another growth hormone analog, acts as a growth hormone receptor antagonist, whereas somapacitan is an agonist. Mecasermin, on the other hand, is a recombinant human insulin-like growth factor I, directly providing IGF-1 rather than stimulating its production .
Somapacitan’s unique albumin-binding design allows for a prolonged half-life, making it more convenient for patients and potentially improving adherence to treatment regimens .
Propiedades
| Somapacitan binds to the growth hormone receptor and induces intracellular signalling to up-regulate insulin-like growth factor I (IGF-1). IGF-1 causes growth in bones and muscle tissue. Growth hormones more directly cause the fusion of myoblasts and myotubes to cause muscle fibre growth, activate neural stem cells, and induce chondrocyte proliferation. | |
Número CAS |
1338578-34-9 |
Fórmula molecular |
C54H95N13O20S2 |
Peso molecular |
1310.5 g/mol |
Nombre IUPAC |
(2S)-5-[2-[2-[2-[[(2S)-1-amino-6-[[2-[(2R)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-[[(4S)-4-carboxy-4-[[2-[2-[2-[4-[16-(2H-tetrazol-5-yl)hexadecanoylsulfamoyl]butanoylamino]ethoxy]ethoxy]acetyl]amino]butanoyl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C54H95N13O20S2/c55-39(52(76)77)37-88-38-50(74)57-25-15-14-17-40(51(56)75)60-48(72)35-86-32-30-85-29-27-59-45(69)23-21-41(53(78)79)61-46(70)24-22-42(54(80)81)62-49(73)36-87-33-31-84-28-26-58-44(68)20-16-34-89(82,83)65-47(71)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-43-63-66-67-64-43/h39-42H,1-38,55H2,(H2,56,75)(H,57,74)(H,58,68)(H,59,69)(H,60,72)(H,61,70)(H,62,73)(H,65,71)(H,76,77)(H,78,79)(H,80,81)(H,63,64,66,67)/t39-,40-,41-,42-/m0/s1 |
Clave InChI |
VTUYEWRWJTWXPQ-IWWWZYECSA-N |
SMILES isomérico |
C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)N[C@@H](CCCCNC(=O)CSC[C@@H](C(=O)O)N)C(=O)N)C(=O)O)C(=O)O |
SMILES canónico |
C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NC(CCCCNC(=O)CSCC(C(=O)O)N)C(=O)N)C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


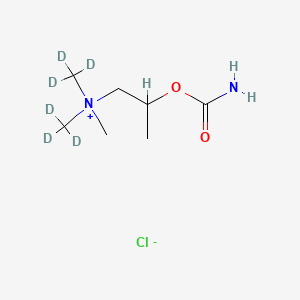


![N-[5-(3,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(trifluoromethylsulfanyl)benzamide](/img/structure/B10822094.png)
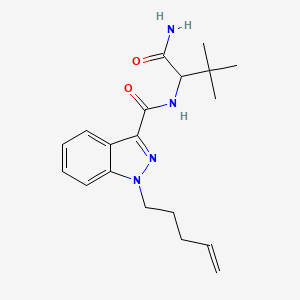
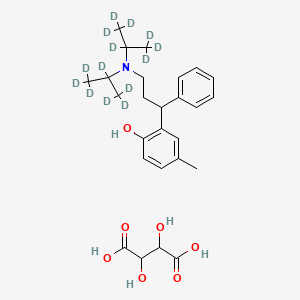
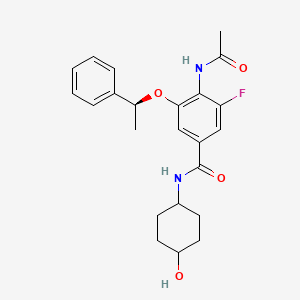

![(3S,6S,9S,12R)-6,12-dibenzyl-3-[(2S)-butan-2-yl]-1,7-dimethyl-9-propan-2-yl-1,4,7,10-tetrazacyclododecane-2,5,8,11-tetrone](/img/structure/B10822134.png)
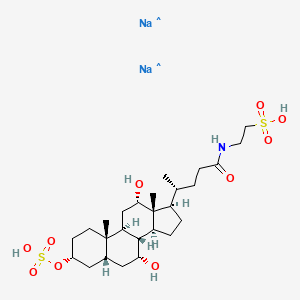

![[(1R,6R,9S,13R,16R,17S,18R,19S)-19-(1H-indol-3-ylmethyl)-7,9,16,17-tetramethyl-2,5,21-trioxo-15-oxa-20-azatetracyclo[11.8.0.01,18.014,16]henicosa-3,7,11-trien-6-yl] acetate](/img/structure/B10822159.png)
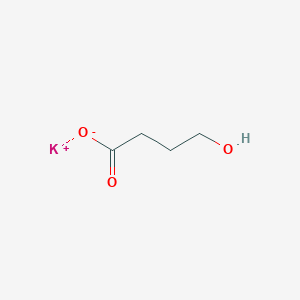
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3,3-dimethyl-1-propylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-3,3-dimethyl-1-propylindole](/img/structure/B10822177.png)
